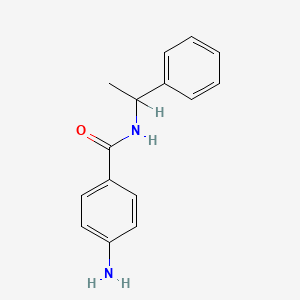

4-アミノ-N-(1-フェニルエチル)ベンズアミド

概要

説明

Synthesis Analysis

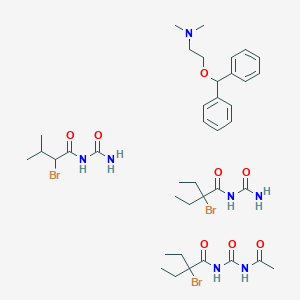

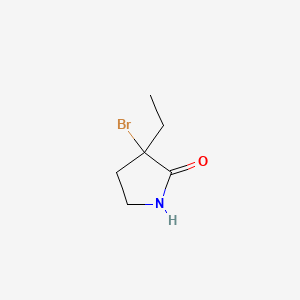

The synthesis of 4-Amino-N-(1-phenylethyl)benzamide and its analogues has been explored in studies aiming to understand its anticonvulsant activity and structure-activity relationships. Modifications to the compound, such as acylation, alkylation, or insertion of a methylene group, significantly affect its anticonvulsant potency and toxicity (Clark & Davenport, 1987).

Molecular Structure Analysis

The molecular structure of derivatives of 4-Amino-N-(1-phenylethyl)benzamide has been characterized by techniques such as IR, H and C-NMR, mass spectrometry, and elemental analysis. These studies have provided insights into the compound's crystalline structure and the influence of substitutions on its properties (Saeed et al., 2010).

Chemical Reactions and Properties

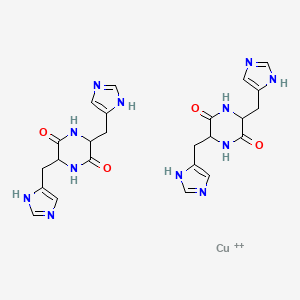

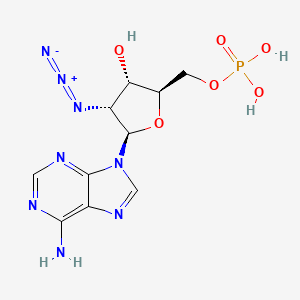

Research into the chemical reactivity of 4-Amino-N-(1-phenylethyl)benzamide and its analogues has highlighted their potential in creating novel compounds with significant biological activities. For instance, derivatives have been evaluated for their inhibitory potential against enzymes like human recombinant alkaline phosphatase and ecto-5′-nucleotidases, showing that these compounds can bind nucleotide protein targets with considerable interest for medicinal chemistry applications (Saeed et al., 2015).

Physical Properties Analysis

The physical properties of 4-Amino-N-(1-phenylethyl)benzamide and its derivatives, such as solubility, crystal structure, and thermal stability, have been extensively studied. These investigations provide valuable information for understanding how structural modifications can influence the compound's physical characteristics and its potential for further applications in drug development (Saxena et al., 2003).

Chemical Properties Analysis

The chemical properties of 4-Amino-N-(1-phenylethyl)benzamide, including its reactivity and interaction with other molecules, have been explored through various synthetic strategies. These studies are crucial for designing new compounds with enhanced biological or pharmacological activities by exploiting the chemical properties of the benzamide scaffold (Guirado et al., 2002).

科学的研究の応用

ベンズアミドの合成

4-アミノ-N-(1-フェニルエチル)ベンズアミドは、カルボン酸とアミンの直接縮合反応によりベンズアミドを合成する際に使用できます . このプロセスは、超音波照射をグリーンで強力な技術として用いることで、非常に効率的で環境に優しいものです .

製薬用途

4-アミノ-N-(1-フェニルエチル)ベンズアミドを含むベンズアミドは、製薬業界で広く使用されています。 それらは、ロペラミド(下痢止め)、アセトアミノフェン(鎮痛剤)、リドカイン(局所麻酔薬)などの潜在的な薬物化合物の構造中に見られます .

工業用途

ベンズアミドは、プラスチック、ゴム、紙などのさまざまな工業分野でも使用されています . それらは、他の化合物の合成における中間体として役立ちます .

抗酸化活性

4-アミノ-N-(1-フェニルエチル)ベンズアミドを含む一部のベンズアミド化合物は、抗酸化活性を示しています。 それらは、フリーラジカルスカベンジャーおよび金属キレート剤として作用することができます .

抗菌活性

ベンズアミドは、グラム陽性菌とグラム陰性菌の両方に抗菌活性を示しています . これは、それらを新しい抗菌剤の開発において有益なものにします .

グリーンケミストリー

4-アミノ-N-(1-フェニルエチル)ベンズアミドの合成は、グリーンケミストリー法によって達成できます。 例えば、室温でのイオン会合反応を用いて化合物を合成することができます .

特性

IUPAC Name |

4-amino-N-(1-phenylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-11(12-5-3-2-4-6-12)17-15(18)13-7-9-14(16)10-8-13/h2-11H,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMURALCBANCSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90914203 | |

| Record name | 4-Amino-N-(1-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24793360 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

85592-75-2, 97042-55-2 | |

| Record name | Benzamide, 4-amino-N-(1-phenylethyl)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085592752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 188544 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097042552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-(1-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural modifications to 4-Amino-N-(1-phenylethyl)benzamide were explored and how did they affect its anticonvulsant activity?

A1: Researchers investigated the impact of various structural modifications on the anticonvulsant activity of 4-Amino-N-(1-phenylethyl)benzamide []. They found that:

- Acylation or alkylation of the amino group led to a significant decrease in anticonvulsant activity [].

- Insertion of a methylene group between the 4-amino group and the aromatic ring slightly increased potency but also increased toxicity [].

- Reduction of the amide carbonyl resulted in slightly lower anticonvulsant potency and significantly increased toxicity [].

- Modifications to the 1-phenylethyl group generally decreased anticonvulsant activity [].

Q2: What do these structure-activity relationship findings suggest about the compound's mechanism of action?

A2: While the exact mechanism of action remains unclear, the structure-activity relationship studies provide valuable insights:

- The significant loss of activity upon modifying the amino and amide groups suggests these moieties are crucial for target binding or interaction [].

- The altered activity profile with modifications to the 1-phenylethyl group might indicate its role in influencing the molecule's conformation or interacting with a specific region of the target [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-Trifluoro-N-(6-oxo-6H-dibenzo[b,d]pyran-2-yl)acetamide](/img/structure/B1215557.png)